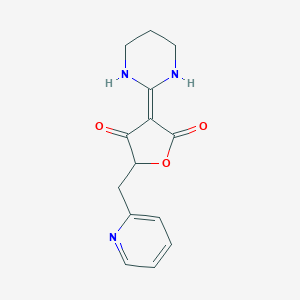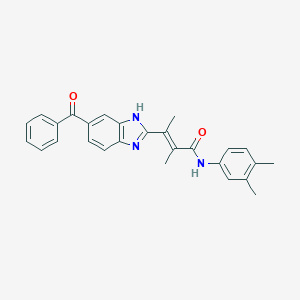
3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione, also known as DPO, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. DPO is a versatile molecule that can be synthesized through various methods and has been shown to have promising biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in cellular processes. 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been shown to inhibit the activity of protein kinase C, an enzyme involved in cellular signaling pathways.
Biochemical and Physiological Effects:
3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione inhibits the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis. 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has several advantages for lab experiments, including its versatility and ease of synthesis. 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione can be synthesized through various methods, and its chemical properties can be modified to suit specific experiments. Additionally, 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been shown to have low toxicity in vitro, making it a safe compound for use in experiments.
However, there are also limitations to the use of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione in lab experiments. 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione. One potential direction is the development of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione-based drugs for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione and its potential applications in other areas of research, such as immunology and infectious diseases. Finally, the synthesis of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione derivatives with improved solubility and potency could lead to the development of more effective drugs.
Méthodes De Synthèse
3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione can be synthesized through various methods, including the reaction of pyridine-2-carboxaldehyde with N,N-dimethylformamide dimethyl acetal, followed by the addition of ethyl glycinate hydrochloride and triethylamine. The resulting product is then treated with oxalyl chloride and 1,3-diaminopropane to yield 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione. Another method involves the reaction of pyridine-2-carboxaldehyde with ethyl glycinate hydrochloride and triethylamine, followed by the addition of oxalyl chloride and 1,3-diaminopropane.
Applications De Recherche Scientifique
3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been studied for its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective effects.
Propriétés
Formule moléculaire |
C14H15N3O3 |
|---|---|
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione |
InChI |
InChI=1S/C14H15N3O3/c18-12-10(8-9-4-1-2-5-15-9)20-14(19)11(12)13-16-6-3-7-17-13/h1-2,4-5,10,16-17H,3,6-8H2 |
Clé InChI |
ZUFQHHCJQGKRMS-UHFFFAOYSA-N |
SMILES isomérique |
C1CNC(=C2C(=O)C(OC2=O)CC3=CC=CC=N3)NC1 |
SMILES |
C1CNC(=C2C(=O)C(OC2=O)CC3=CC=CC=N3)NC1 |
SMILES canonique |
C1CNC(=C2C(=O)C(OC2=O)CC3=CC=CC=N3)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B290019.png)
![2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B290030.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B290033.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B290034.png)
![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290035.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B290036.png)
![3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290037.png)

![Ethyl 14-methyl-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene-4-carboxylate](/img/structure/B290040.png)
![10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine](/img/structure/B290041.png)

![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)
![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)
